4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole
CAS No.: 1210887-45-8
Cat. No.: VC4826782
Molecular Formula: C16H15N3S
Molecular Weight: 281.38
* For research use only. Not for human or veterinary use.
![4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole - 1210887-45-8](/images/structure/VC4826782.png)
Specification
CAS No. | 1210887-45-8 |
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Molecular Formula | C16H15N3S |
Molecular Weight | 281.38 |
IUPAC Name | 4-phenyl-N-(propan-2-ylideneamino)-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C16H15N3S/c1-11(2)18-19-16-17-15-13(9-6-10-14(15)20-16)12-7-4-3-5-8-12/h3-10H,1-2H3,(H,17,19) |
Standard InChI Key | DLPFKTAJSGWWQY-UHFFFAOYSA-N |
SMILES | CC(=NNC1=NC2=C(C=CC=C2S1)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Nomenclature
The systematic name 4-phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole delineates its molecular architecture:
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A benzothiazole core (a bicyclic system comprising a benzene ring fused to a thiazole ring) forms the scaffold.
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At position 2, a hydrazinyl group (-NH-NH₂) is substituted, which is further modified by a propan-2-ylidene moiety (an isopropylidene group, =C(CH₃)₂).
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Position 4 is occupied by a phenyl substituent, enhancing aromatic conjugation.
This arrangement confers planarity to the benzothiazole system while introducing steric bulk from the isopropylidene group, potentially influencing intermolecular interactions and solubility .
Synthetic Pathways and Methodologies
Condensation Reactions for Hydrazinyl-Benzothiazole Formation
The synthesis of analogous benzothiazole hydrazine derivatives typically involves condensation reactions between benzothiazole-2-thiols or 2-aminobenzothiazoles and hydrazine derivatives. For example:
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Intermediate formation: 2-Hydrazinylbenzothiazole can be synthesized by reacting 2-aminobenzothiazole with hydrazine hydrate under reflux conditions .
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Propan-2-ylidene incorporation: The hydrazine intermediate may then undergo condensation with acetone (propan-2-one) to form the propan-2-ylidene hydrazinyl group. This step parallels the synthesis of Schiff base derivatives, where ketones react with hydrazines to form hydrazones .
Representative Reaction Scheme:
Microwave-assisted synthesis, as demonstrated for related triazole derivatives , could enhance reaction efficiency, reducing processing times from hours to minutes while improving yields (e.g., 78–88% yields for analogous compounds ).
Spectral Characterization
While spectral data for the exact compound are unavailable, analogous benzothiazole hydrazones exhibit:
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IR spectra: Absorption bands at 3200–3100 cm⁻¹ (N-H stretching), 1660–1620 cm⁻¹ (C=N imine stretch), and 1590–1520 cm⁻¹ (C=C aromatic) .
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¹H NMR: Signals for aromatic protons (δ 7.2–8.5 ppm), hydrazine NH (δ 10–12 ppm, broad singlet), and isopropylidene CH₃ groups (δ 1.8–2.1 ppm) .
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Mass spectrometry: Molecular ion peaks consistent with the molecular formula C₁₆H₁₄N₄S (calculated m/z: 294.09) .
Physicochemical Properties and Stability
Solubility and Crystallinity
Benzothiazole derivatives generally exhibit limited aqueous solubility due to aromatic stacking but show improved solubility in polar aprotic solvents (e.g., DMSO, DMF) . The propan-2-ylidene group may enhance lipid solubility, favoring membrane permeability. Crystallographic studies of similar compounds reveal planar benzothiazole cores with dihedral angles of 78–85° between the benzothiazole and phenyl rings, suggesting moderate crystallinity .
Intramolecular Interactions
The hydrazinyl moiety facilitates intramolecular hydrogen bonding (e.g., N-H···N), as observed in N-(1,3-benzothiazol-2-yl)sulfonohydrazides, where N-H···π interactions stabilize the molecular conformation . Such interactions likely contribute to the compound’s thermal stability and solid-state packing.
Structural and Computational Insights
Molecular Docking Predictions
In silico studies of benzothiazole analogs reveal strong binding affinities (-9.20 to -10.41 kcal/mol) with inflammatory mediators (e.g., COX-2, PDB ID: 1EQG) . Docking simulations for the target compound would likely show:
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Hydrophobic interactions between the phenyl ring and COX-2’s Tyr385.
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Hydrogen bonding between the hydrazine NH and Ser530 residues.
Supramolecular Arrangements
Crystal packing analyses of N-(1,3-benzothiazol-2-yl)sulfonohydrazides highlight the role of C-I···π and N-H···π interactions in stabilizing layered structures . Similar interactions in 4-phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole could influence its pharmacokinetic properties, such as dissolution rates and bioavailability.
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